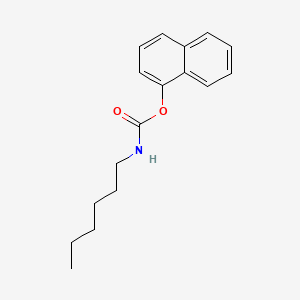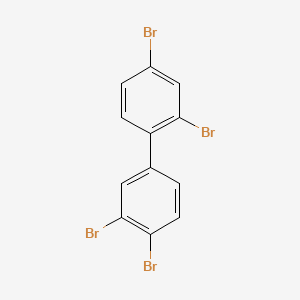![molecular formula C20H13ClO2 B14412030 3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one CAS No. 80975-11-7](/img/structure/B14412030.png)
3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst. The resulting biphenyl compound is then subjected to further reactions to introduce the chloro and benzofuran groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized biphenyl-benzofuran compounds.
Aplicaciones Científicas De Investigación
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other biphenyl derivatives and benzofuran-containing molecules, such as:
- 3-([1,1’-Biphenyl]-4-yl)-2-benzofuran-1(3H)-one
- 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one derivatives with different substituents
Uniqueness
What sets 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one apart is its specific combination of structural features, which confer unique electronic and steric properties. These properties make it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
Propiedades
Número CAS |
80975-11-7 |
|---|---|
Fórmula molecular |
C20H13ClO2 |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
3-chloro-3-(4-phenylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13ClO2/c21-20(18-9-5-4-8-17(18)19(22)23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Clave InChI |
WEFVAOWQWWFBFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)Cl |
Números CAS relacionados |
80975-12-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)

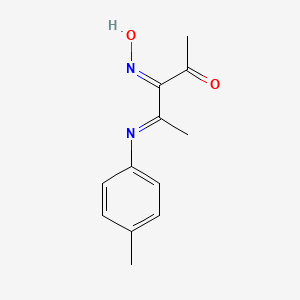
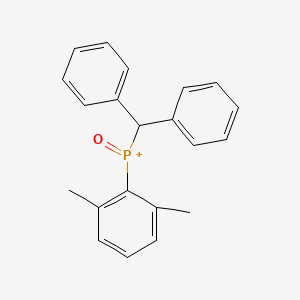
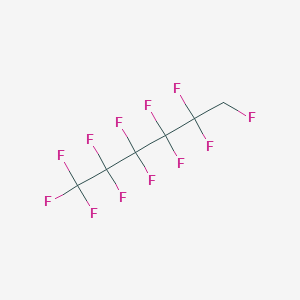
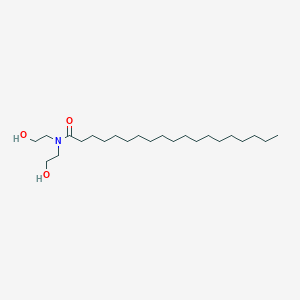

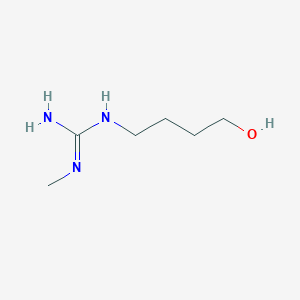
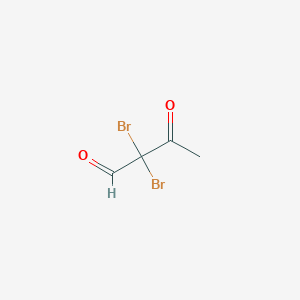
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
